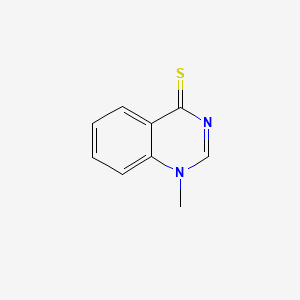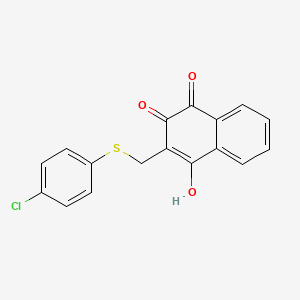
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is a chemical compound belonging to the class of benzothiophene derivatives It is characterized by the presence of a benzothiophene ring system with a methyl group and an acetate group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate typically involves the reaction of 2-methylbenzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-benzothien-3-yl acetate
- 2-Methyl-1,1-dioxido-1-benzothien-3-yl sulfide
- 2-Methyl-1,1-dioxido-1-benzothien-3-yl chloride
Uniqueness
2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62331-83-3 |
|---|---|
Fórmula molecular |
C11H10O4S |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
(2-methyl-1,1-dioxo-1-benzothiophen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4S/c1-7-11(15-8(2)12)9-5-3-4-6-10(9)16(7,13)14/h3-6H,1-2H3 |
Clave InChI |
HSJVVQFRXCUDGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















